Fructose
Overview
Description
Fructose, also known as fruit sugar, is a simple ketonic monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose . It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the blood during digestion . Fructose is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars .
Synthesis Analysis
Fructose is derived from sugar cane, sugar beets, and maize . A study found that dietary intake of fructose increases purine de novo synthesis, which might be related to purine nucleotide synthesis . Another study showed that fructose can be isomerized to other sugars in subcritical aqueous ethanol .Molecular Structure Analysis
Fructose has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position, resulting in the formation of chiral carbon and two arrangements of CH2OH and OH group .Chemical Reactions Analysis
Fructose can be fermented anaerobically by yeast and bacteria . It shows Maillard reaction as it can exist in open-chain form for a greater extent so the initial stage of the Maillard reaction occurs more rapidly . A study found that fructose increased the breakdown of preformed PNs and their derivatives (adenine, xanthine, and hypoxanthine), accelerated their degradation to UA, and increased the serum UA level .Physical And Chemical Properties Analysis
Fructose is a white crystalline compound. It melts at a temperature of 102⁰C . Fructose absorbs moisture rapidly and loses it slowly to form hydroxymethylfurfural in the environment in comparison to other sugars . It is the most soluble sugar in water .Scientific Research Applications
Nutritional Aspects and Health Implications
Fructose in Metabolic and Cardiovascular Diseases
The metabolism of fructose has been linked to various metabolic and cardiovascular diseases. For instance, fructose consumption can exacerbate key pathological features of metabolic syndrome, a major component of dietary sugar. Fructose metabolism in the liver, particularly through the ketohexokinase (KHK) pathway, has been implicated in these diseases, influencing factors like insulin resistance and de novo lipogenesis (Mirtschink et al., 2015). Additionally, the relationship between fructose and uric acid production has been noted as a significant mediator of cardiovascular disease risk starting from a pediatric age, contributing to insulin resistance, obesity, and chronic renal disease (Russo et al., 2020).
Impact on Nonalcoholic Fatty Liver Disease (NAFLD)
Excessive fructose consumption has been closely linked to the development of nonalcoholic fatty liver disease (NAFLD). Fructose contributes to several pathological processes such as lipogenesis, mitochondrial dysfunction, inflammation, and insulin resistance, all of which play significant roles in the development of NAFLD. Cellular signaling research indicates the involvement of factors like liver X receptor (LXR)α and sterol regulatory element binding protein (SREBP)-1/1c in fructose-induced NAFLD. Natural products like curcumin and resveratrol have been explored for their potential in ameliorating the effects of fructose-induced NAFLD (Chen et al., 2017).
Environmental Applications
In environmental science, fructose has been utilized in the co-metabolic degradation of refractory pollutants. For instance, it has been used as a co-substrate to enhance the degradation of reactive black 5 (RB5), a refractory dye, by natural bacterial flora. This application underscores fructose's potential in bioremediation and environmental pollution control (Zhang et al., 2019).
Biomedical Research and Diagnostics
In the field of biomedical research, non-enzymatic fructose sensing using platinum decorated graphene oxide nanocomposite has been developed. This approach allows for the detection of fructose in biological fluids, offering potential applications in clinical diagnostics and quality control in the food industry (Zhao et al., 2019).
Safety And Hazards
Fructose consumption could lead to an increased risk of nonalcoholic fatty liver disease . Overconsumption of fructose leads to overwork pressure on the liver. In this condition, the liver starts converting fructose into fat which leads to obesity . Apart from this, overconsumption of fructose can be a key driver of many diseases like type diabetes, heart disease, and liver failure .
Future Directions
Increased sugar consumption is increasingly considered to be a contributor to the worldwide epidemics of obesity and diabetes and their associated cardiometabolic risks . As a result of its unique metabolic properties, the fructose component of sugar may be particularly harmful . Therefore, understanding the mechanisms underlying intestinal and hepatic fructose metabolism is important .
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Record name | fructose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fructose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023082 | |
Record name | beta-D-Fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Fructopyranose | |
Color/Form |
CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |
CAS RN |
7660-25-5 | |
Record name | β-D-Fructopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7660-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007660255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-FRUCTOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R73GS1TJE0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FRUCTOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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